Structural and Electronic Differentiation from 4-Chloro-5-methyl-1H-pyrazol-3-amine (CAS 110580-44-4)
The substitution of a phenyl group at the 5-position (target compound) versus a methyl group (comparator 4-chloro-5-methyl-1H-pyrazol-3-amine) results in a significant alteration in molecular size, lipophilicity, and π-stacking potential. This difference is critical for occupying hydrophobic pockets in kinase ATP-binding sites. While the exact difference in LogP is not measured, the increased molecular weight from 193.63 g/mol (target) to 193.63 g/mol (target) vs. 145.59 g/mol (comparator) and the presence of the phenyl ring provide enhanced van der Waals interactions. This structural feature is a key determinant in the potency of 3-phenyl-1H-5-pyrazolylamine-based FLT3 inhibitors [1].
| Evidence Dimension | C5 Substituent Structure and Lipophilicity |
|---|---|
| Target Compound Data | 5-Phenyl group; Molecular Weight = 193.63 g/mol |
| Comparator Or Baseline | 4-chloro-5-methyl-1H-pyrazol-3-amine (CAS 110580-44-4); 5-Methyl group; Molecular Weight = 145.59 g/mol |
| Quantified Difference | Increased molecular weight (+48.04 g/mol) and enhanced π-stacking and hydrophobic interaction capacity. |
| Conditions | In silico physicochemical property prediction; Medicinal chemistry design principles. |
Why This Matters
Procurement of the 5-phenyl derivative is essential for projects requiring specific hydrophobic and π-stacking interactions with target proteins, which are absent in the 5-methyl analog.
- [1] Lin, W. H., et al. (2013). Discovery of 3-phenyl-1H-5-pyrazolylamine derivatives containing a urea pharmacophore as potent and efficacious inhibitors of FMS-like tyrosine kinase-3 (FLT3). Bioorganic & Medicinal Chemistry, 21(11), 2856-2867. View Source
